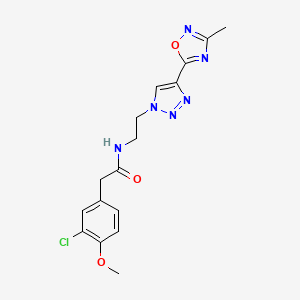
2-(3-chloro-4-methoxyphenyl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chloro-4-methoxyphenyl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C16H17ClN6O3 and its molecular weight is 376.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(3-chloro-4-methoxyphenyl)-N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide is a synthetic derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a chloro-methoxyphenyl group, an oxadiazole moiety, and a triazole ring. Its molecular formula is C₁₈H₁₉ClN₄O₂ with a molecular weight of approximately 364.82 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole and triazole moieties. For instance, derivatives similar to the target compound have shown significant activity against various bacterial strains and fungi. The mechanism often involves the disruption of cell wall synthesis or inhibition of nucleic acid synthesis.
Anticancer Activity
The compound's structural components suggest potential anticancer properties. Research indicates that 1,2,4-oxadiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways. In vitro studies have demonstrated that related compounds exhibit cytotoxic effects on several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
Table 1: Summary of Anticancer Activities of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | Caspase activation |
| Compound B | HeLa | 2.41 | HDAC inhibition |
| Target Compound | MCF-7 | TBD | TBD |
Antimalarial Activity
There is emerging evidence suggesting that compounds with similar structural frameworks exhibit antimalarial activity against Plasmodium falciparum. For example, oxadiazole derivatives have shown promising results with low IC50 values indicating high potency against malaria parasites .
The biological activity of the target compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The oxadiazole moiety is known to inhibit key enzymes involved in cellular processes.
- Interaction with DNA : Triazole derivatives often intercalate into DNA or inhibit topoisomerases.
- Induction of Apoptosis : The compound may activate apoptotic pathways through caspase cascades.
Case Studies
A notable study investigated the effects of an oxadiazole-based compound on MCF-7 cells, revealing increased expression levels of p53 and enhanced cleavage of caspase-3, indicative of apoptosis induction . Another study focused on the synthesis and evaluation of various 1,2,4-oxadiazole derivatives for their anticancer properties against different cell lines .
Propiedades
IUPAC Name |
2-(3-chloro-4-methoxyphenyl)-N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6O3/c1-10-19-16(26-21-10)13-9-23(22-20-13)6-5-18-15(24)8-11-3-4-14(25-2)12(17)7-11/h3-4,7,9H,5-6,8H2,1-2H3,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFJWKWOHONZEBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)CC3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














